![molecular formula C₈H₉ClS B1145367 5-Chloro-2,4-dimethylbenzenethiol CAS No. 1823050-95-8](/img/structure/B1145367.png)
5-Chloro-2,4-dimethylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4-dimethylbenzenethiol (CDT) is an organosulfur compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. CDT is a volatile, colorless liquid with a pungent odor. It is an important intermediate in the synthesis of a variety of compounds and is used in the manufacture of dyes, pharmaceuticals, and pesticides. CDT has also been investigated for its potential use as a biocompatible material for drug delivery and medical device applications.
Scientific Research Applications
5-Chloro-2,4-dimethylbenzenethiol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been investigated for its potential use as a biocompatible material for drug delivery and medical device applications. 5-Chloro-2,4-dimethylbenzenethiol has been used as a reagent in the synthesis of a variety of compounds, including 1,3-dichloro-2-methylbenzene and 2,4-dichloro-5-methylbenzene. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of organic compounds.
Mechanism Of Action
The mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of new bonds between molecules. Additionally, 5-Chloro-2,4-dimethylbenzenethiol is believed to act as an electron-donating species, which can promote the formation of radicals and other reactive species.
Biochemical and Physiological Effects
5-Chloro-2,4-dimethylbenzenethiol is not known to have any significant biochemical or physiological effects. However, the compound has been found to be toxic to certain organisms, including fish, rats, and mice. As such, it is important to exercise caution when handling and using 5-Chloro-2,4-dimethylbenzenethiol.
Advantages And Limitations For Lab Experiments
The main advantage of using 5-Chloro-2,4-dimethylbenzenethiol in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is relatively stable, making it suitable for use in a variety of reactions. However, 5-Chloro-2,4-dimethylbenzenethiol is toxic to certain organisms, so care must be taken when handling and using the compound. Additionally, the compound has a pungent odor, which can be irritating to some individuals.
Future Directions
The potential applications of 5-Chloro-2,4-dimethylbenzenethiol are numerous and are likely to expand as more research is conducted. Possible future directions include the development of new methods for synthesizing and purifying 5-Chloro-2,4-dimethylbenzenethiol, as well as the investigation of its potential use as a biocompatible material for drug delivery and medical device applications. Additionally, further research into the mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol and its effects on biochemical and physiological processes is needed. Finally, further research into the toxicity of 5-Chloro-2,4-dimethylbenzenethiol is needed in order to ensure its safe use in laboratory experiments.
Synthesis Methods
5-Chloro-2,4-dimethylbenzenethiol can be synthesized in a variety of ways. The most common method is the reaction of 2,4-dimethylbenzenethiol with chlorine in the presence of a Lewis acid catalyst. This reaction yields a mixture of 5-chloro-2,4-dimethylbenzenethiol and 5-chloro-2,4-dimethylbenzene. The 5-chloro-2,4-dimethylbenzene can be separated from the 5-Chloro-2,4-dimethylbenzenethiol by distillation.
properties
IUPAC Name |
5-chloro-2,4-dimethylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWNWNAKVKJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dimethylbenzenethiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.